Ethyl 5-hydroxyhexanoate

Description

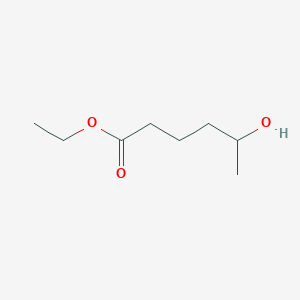

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQVKXFPYUHIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497910 | |

| Record name | Ethyl 5-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20266-62-0 | |

| Record name | Ethyl 5-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Ethyl 5-hydroxyhexanoate: A Technical Guide to its Putative Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl 5-hydroxyhexanoate (B1262163) is a chiral molecule of interest, particularly as a potential building block in pharmaceutical synthesis. While its synthesis is well-documented, evidence of its natural occurrence is currently scarce in scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge, inferring potential natural sources and biosynthetic pathways based on structurally related, naturally occurring compounds. We present detailed, generalized experimental protocols for the extraction, isolation, and chiral analysis of such compounds from natural matrices. Furthermore, this guide includes diagrammatic representations of a plausible biosynthetic pathway and an experimental workflow for the investigation of its natural origin. This document aims to serve as a foundational resource for researchers seeking to explore the natural presence and biological significance of (S)-Ethyl 5-hydroxyhexanoate.

Introduction: The Elusive Natural Presence of (S)-Ethyl 5-hydroxyhexanoate

This guide will explore the known landscape of related natural products to hypothesize potential sources and biosynthetic routes for (S)-Ethyl 5-hydroxyhexanoate. Furthermore, we will provide robust, generalized methodologies that can be adapted by researchers to systematically search for and identify this compound in complex natural matrices.

Putative Natural Occurrence: Inferences from Related Compounds

While the target compound remains unconfirmed in nature, its isomer, ethyl 3-hydroxyhexanoate (B1247844), has been identified in a variety of natural sources. This suggests that the enzymatic machinery for the synthesis of hydroxyhexanoic acid and its subsequent esterification with ethanol (B145695) exists in these organisms.

Below is a summary of the known natural occurrences of ethyl hydroxyhexanoate isomers, which may serve as a starting point for the investigation of (S)-Ethyl 5-hydroxyhexanoate.

| Compound Name | Isomeric Form | Natural Source(s) | Reference(s) |

| Ethyl 3-hydroxyhexanoate | Racemic or unspecified | Papaya (Carica papaya), Mango (Mangifera indica), Citrus fruits, Apples, Wine | [1][2][3][4] |

| Ethyl 3-hydroxyhexanoate | Not specified | A metabolite of Saccharomyces cerevisiae (yeast) | [1] |

The presence of ethyl 3-hydroxyhexanoate in fruits suggests that the biosynthetic pathways for its precursors are active during fruit ripening. Similarly, its production by yeast indicates its formation during fermentation processes. These environments, therefore, represent logical starting points for the search for (S)-Ethyl 5-hydroxyhexanoate.

Hypothetical Biosynthesis of (S)-Ethyl 5-hydroxyhexanoate

Based on known metabolic pathways for fatty acid and ester biosynthesis in plants and yeast, a plausible biosynthetic route for (S)-Ethyl 5-hydroxyhexanoate can be proposed.[5][6][7] The pathway likely involves the fatty acid synthesis machinery, followed by a stereospecific hydroxylation and subsequent esterification.

A simplified, hypothetical biosynthetic pathway is illustrated below:

References

- 1. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-hydroxyhexanoate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 4. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxyhexanoate (HMDB0031509) [hmdb.ca]

- 5. Frontiers | The Studies in Constructing Yeast Cell Factories for the Production of Fatty Acid Alkyl Esters [frontiersin.org]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of Ethyl 5-Hydroxyhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 5-hydroxyhexanoate (B1262163), a valuable organic compound in various research and development applications. This document details its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

Ethyl 5-hydroxyhexanoate possesses the chemical formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1] Its structure consists of a six-carbon hexanoate (B1226103) chain with a hydroxyl group at the fifth carbon and an ethyl ester group at the carboxyl end.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -OCH₂ CH₃ |

| ~3.80 | Sextet | 1H | CH (OH) |

| ~2.30 | Triplet | 2H | CH₂ COO- |

| ~1.65 | Multiplet | 2H | -CH₂(CH₂)COO- |

| ~1.45 | Multiplet | 2H | -CH(OH)CH₂ CH₂- |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~1.20 | Doublet | 3H | -CH(OH)CH₃ |

| ~1.90 | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C =O (Ester) |

| ~68.0 | C H(OH) |

| ~60.3 | -OC H₂CH₃ |

| ~38.5 | -CH(OH)C H₂CH₂- |

| ~34.0 | C H₂COO- |

| ~23.5 | -CH(OH)C H₃ |

| ~21.0 | -CH₂(CH₂)COO- |

| ~14.2 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2970-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1240 | Strong | C-O Stretch (Ester) |

| ~1170 | Strong | C-O Stretch (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Ratio | Relative Intensity | Possible Fragment |

| 160 | Moderate | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M - CH₃]⁺ |

| 115 | Moderate | [M - OCH₂CH₃]⁺ |

| 101 | Strong | [M - CH(OH)CH₃]⁺ |

| 88 | Strong | McLafferty rearrangement fragment |

| 45 | Strong | [COOCH₂CH₃]⁺ |

| 43 | Very Strong | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated using the reference standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus the m/z ratio.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structure elucidation.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Unveiling the Biological Significance of Chiral Ethyl 5-hydroxyhexanoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of the chiral molecule Ethyl 5-hydroxyhexanoate (B1262163), with a particular focus on its (S)-enantiomer as a valuable chiral intermediate in the synthesis of pharmaceuticals. While direct biological activity of Ethyl 5-hydroxyhexanoate is an emerging area of research, its role as a building block in drug development is more established. This document is intended for researchers, scientists, and drug development professionals interested in the application and potential therapeutic relevance of this chiral ester.

(S)-Ethyl 5-hydroxyhexanoate: A Key Intermediate in Pharmaceutical Synthesis

(S)-Ethyl 5-hydroxyhexanoate has been identified as a crucial chiral building block, particularly in the development of therapeutic agents targeting neurodegenerative diseases. Although the specific blockbuster drug derived from this intermediate is not widely disclosed in publicly available literature, its consistent reference as a key precursor for anti-Alzheimer's drugs underscores its importance in the pharmaceutical industry.[1] The stereochemistry at the C5 position is critical for the biological activity of the final active pharmaceutical ingredient (API).

The synthesis of enantiomerically pure (S)-Ethyl 5-hydroxyhexanoate is often achieved through biocatalytic methods, such as the enantioselective reduction of the corresponding ketone, ethyl 5-oxohexanoate. This highlights the value placed on obtaining the specific (S)-configuration for subsequent synthetic transformations.

Emerging Research on Direct Biological Activity: Antiviral Potential

While the primary focus has been on its role as a synthetic intermediate, recent studies on related molecules suggest that hydroxyhexanoate esters may possess direct biological activities. A notable study demonstrated that Ethyl 3-hydroxyhexanoate , a positional isomer of the topic compound, exhibits significant antiviral activity against Coxsackievirus B (CVB).[2][3]

This finding opens up a new avenue of investigation into the potential pharmacological effects of this compound and its enantiomers. It is plausible that these molecules could interact with biological targets, and further research is warranted to explore their antiviral, anti-inflammatory, or other therapeutic properties.

Quantitative Data on Related Compounds

To date, there is a lack of publicly available quantitative data on the direct biological activity of chiral this compound. However, for the related antiviral compound, Ethyl 3-hydroxyhexanoate, the following data has been reported:

| Compound | Virus | Assay | Parameter | Value | Reference |

| Ethyl 3-hydroxyhexanoate | Coxsackievirus B3 | Cytopathic Effect (CPE) Assay | EC₅₀ | 1.2 µM | [2] |

| Ethyl 3-hydroxyhexanoate | - | Cytotoxicity Assay | CC₅₀ | 25.6 µM | [2] |

Table 1: Antiviral Activity of Ethyl 3-hydroxyhexanoate

Experimental Protocols

Detailed experimental protocols for the biological evaluation of chiral this compound are not yet established in the literature. However, based on the research on related compounds, the following methodologies would be relevant for future studies.

General Workflow for Antiviral Screening

The following diagram illustrates a general workflow for screening compounds for antiviral activity, which could be adapted for this compound.

References

An In-depth Technical Guide to the Discovery and History of Ethyl 5-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxyhexanoate (B1262163) is a chiral ester of significant interest in organic synthesis, particularly as a precursor for enantiomerically pure compounds with applications in pharmaceutical research. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. It details both classical and modern enzymatic approaches to its preparation, presents its physicochemical properties in a structured format, and explores its known applications. This document aims to serve as a thorough resource for professionals in drug development and chemical research.

Introduction and Historical Context

The precise historical details surrounding the initial discovery and synthesis of ethyl 5-hydroxyhexanoate are not prominently documented in readily available scientific literature. Its emergence is likely intertwined with the broader development of synthetic organic chemistry in the late 19th and early 20th centuries, a period marked by the exploration of fundamental reactions for creating new carbon-carbon bonds and functional group transformations.

While a definitive first synthesis report is elusive, the structural simplicity of this compound suggests its initial preparation could have been achieved through well-established classical reactions of the time. Plausible historical synthetic routes include the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, which involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[1][2] Another possibility is the Grignard reaction , developed by Victor Grignard in 1900, a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium compound with a carbonyl group.

The primary impetus for the study and synthesis of this compound in more recent decades has been its role as a valuable chiral building block. The development of stereoselective synthesis methods has allowed for the preparation of specific enantiomers of this compound, which are crucial intermediates in the synthesis of complex target molecules, most notably in the development of pharmaceuticals. Specifically, the (S)-enantiomer, Ethyl (S)-5-hydroxyhexanoate, has been identified as a key chiral intermediate in the synthesis of drugs targeting Alzheimer's disease.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 20266-62-0 | [5] |

| Molecular Formula | C₈H₁₆O₃ | [4] |

| Molecular Weight | 160.21 g/mol | [4][6] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | 213.44 °C at 760 mmHg (estimated) | [5][6] |

| Vapor Pressure | 0.036 mmHg at 25 °C (estimated) | [5][6] |

| Flash Point | 173.00 °F (78.30 °C) (estimated) | [5] |

| Solubility in Water | 17,480 mg/L at 25 °C (estimated) | [5][6] |

| logP (o/w) | 0.95 (estimated) | [5][6] |

| Refractive Index | 1.44 (for ethyl 6-hydroxyhexanoate) | [7] |

| Specific Gravity | 0.99 (for ethyl 6-hydroxyhexanoate) | [7] |

Note: Some physical properties are estimated or referenced from the closely related isomer, ethyl 6-hydroxyhexanoate, due to limited specific data for the 5-hydroxy isomer.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be approached through both classical chemical methods and modern biocatalytic routes. The latter is particularly important for producing enantiomerically pure forms of the molecule.

Classical Synthesis: A Plausible Historical Approach via Grignard Reaction

A plausible and historically relevant method for the synthesis of racemic this compound involves the Grignard reaction, utilizing the readily available starting material, ethyl levulinate (ethyl 4-oxopentanoate).

Reaction Scheme:

Figure 1: Plausible classical synthesis of this compound via Grignard reaction.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.

-

Grignard Reaction: Cool the freshly prepared methylmagnesium bromide solution in an ice bath. Slowly add a solution of ethyl levulinate in anhydrous diethyl ether from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound.

Modern Biocatalytic Synthesis: Enantioselective Reduction

The modern approach to synthesizing optically active this compound, particularly the (S)-enantiomer, relies on the enantioselective reduction of ethyl 5-oxohexanoate (B1238966) using biocatalysts such as yeast or isolated enzymes.

Reaction Scheme:

Figure 2: Biocatalytic synthesis of Ethyl (S)-5-hydroxyhexanoate.

Experimental Protocol (General Procedure):

-

Preparation of the Biocatalyst: A culture of a suitable microorganism, such as Pichia methanolica (SC 16116), is grown in an appropriate nutrient medium. The cells are then harvested by centrifugation and washed with a buffer solution.

-

Bioreduction: The harvested cells are resuspended in a buffer solution. The substrate, ethyl 5-oxohexanoate, is added to the cell suspension. A co-factor recycling system, often involving a simple alcohol like isopropanol, may be included to regenerate the NADPH or NADH required by the reductase enzymes.

-

Reaction Monitoring: The reaction mixture is incubated with shaking at a controlled temperature. The progress of the reduction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield enantiomerically enriched ethyl (S)-5-hydroxyhexanoate. This biocatalytic approach typically results in high yields (80-90%) and excellent enantiomeric excess (>95% e.e.).[3]

Involvement in Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates this compound in any signaling pathways or biological processes. Its primary documented role is as a synthetic intermediate in the preparation of pharmacologically active molecules. Further research would be required to investigate any potential biological activity of the compound itself.

Conclusion

This compound, while lacking a well-documented historical discovery narrative, has evolved from a potentially accessible molecule via classical organic reactions to a key chiral intermediate in modern pharmaceutical synthesis. Its preparation has transitioned from likely racemic mixtures to highly enantiomerically pure forms through the advent of biocatalysis. The detailed physicochemical properties and synthetic protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling a deeper understanding and more effective utilization of this versatile chiral building block. Future research may yet uncover direct biological activities or involvement in cellular pathways, further expanding the significance of this compound.

References

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H16O3 | CID 12429702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 20266-62-0 [thegoodscentscompany.com]

- 6. This compound|CAS 20266-62-0 [benchchem.com]

- 7. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-hydroxyhexanoate

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 5-hydroxyhexanoate (B1262163), compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety data for Ethyl 5-hydroxyhexanoate (CAS No. 20266-62-0), this document also includes information from structurally related compounds, namely Ethyl hexanoate (B1226103) and Ethyl 6-hydroxyhexanoate (B1236181), to provide a more complete and conservative safety profile. All data is clearly attributed to the specific compound to which it pertains.

Chemical Identification and Physical Properties

This compound is an ester with the molecular formula C8H16O3.[1] A summary of its known and estimated physical and chemical properties is presented below, alongside data for related compounds for comparison.

| Property | This compound | Ethyl 6-hydroxyhexanoate | Ethyl hexanoate |

| CAS Number | 20266-62-0[2] | 5299-60-5[3] | 123-66-0[4][5] |

| Molecular Formula | C8H16O3[1] | C8H16O3[6] | C8H16O2[7] |

| Molecular Weight | 160.21 g/mol [1] | 160.21 g/mol [6] | 144.21 g/mol [7] |

| Boiling Point | 213.44 °C @ 760 mm Hg (est)[2] | 127 - 128 °C @ 16 hPa[3] | - |

| Flash Point | 78.3 °C (173.0 °F) TCC (est)[2] | - | 54 °C (129.2 °F)[5] |

| Density | - | 0.985 g/mL @ 25 °C[3] | - |

| Vapor Pressure | 0.036 mmHg @ 25 °C (est)[2] | - | - |

| Water Solubility | 17480 mg/L @ 25 °C (est)[2] | - | Insoluble |

| logP (o/w) | 0.947 (est)[2] | - | - |

Hazard Identification and GHS Classification

GHS Classification for Related Compounds:

| Hazard Class | GHS Classification (Ethyl hexanoate) | GHS Classification (Ethyl 6-hydroxyhexanoate) |

| Flammable Liquids | Category 3 (H226: Flammable liquid and vapor)[8] | Not Classified |

| Skin Corrosion/Irritation | Not Classified | Category 2 (H315: Causes skin irritation)[6] |

| Serious Eye Damage/Irritation | Not Classified | Category 2 (H319: Causes serious eye irritation)[6] |

| Specific target organ toxicity – single exposure | Not Classified | Category 3 (H335: May cause respiratory irritation)[6] |

It is recommended to handle this compound as a potentially flammable liquid and a possible skin, eye, and respiratory irritant.

Toxicology Profile

Detailed toxicological data for this compound has not been determined.[2] The table below summarizes the available information for related compounds.

| Toxicity Endpoint | This compound | Ethyl hexanoate |

| Oral/Parenteral Toxicity | Not determined[2] | - |

| Dermal Toxicity | Not determined[2] | - |

| Inhalation Toxicity | Not determined[2] | - |

| Genotoxicity | - | Not genotoxic[7] |

| Repeated Dose Toxicity | - | NOAEL = 333 mg/kg/day[7] |

Handling and Storage Precautions

Given the flammability of the related compound Ethyl hexanoate, stringent precautions against ignition sources are mandatory.

Safe Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4][8] No smoking.

-

Use only non-sparking tools and explosion-proof equipment.[4][5][8]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[4][8]

-

Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.[4]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5][8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Incompatible with strong oxidizing agents.[5]

Experimental Protocols: Spill and Exposure Response

Detailed experimental protocols for safety testing of this compound are not available. However, standard laboratory procedures for handling spills and exposures to similar chemicals should be followed.

5.1 Spill Response Protocol

-

Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[9]

-

Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[4][10]

-

Containment: Cover drains to prevent the material from entering.[3][8]

-

Absorption: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[4][5] Do not use combustible materials like sawdust.

-

Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[4][5]

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the waste material in accordance with approved local, state, and federal regulations.[4]

5.2 First Aid and Exposure Measures

The following first aid measures are based on procedures for structurally similar compounds and represent best practices.[4][5]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Get medical attention if symptoms occur.[4][5] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[4][5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][5][11] |

Self-Protection for First Aiders: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves and prevent the spread of contamination.[4]

Fire-Fighting Measures

Due to the flammability of related esters, it is prudent to treat this compound as a flammable liquid.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or CO2.[4][10] Water mist may be used to cool closed containers.[5][10]

-

Specific Hazards: Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air.[8][9] Vapors may travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]

-

Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[4][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Stability and Reactivity

-

Stability: Stable under normal conditions.[4]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[4][8] Avoid incompatible products.

-

Hazardous Decomposition: Thermal decomposition can produce carbon monoxide and carbon dioxide.[4][5]

-

Hazardous Polymerization: No information available, but not expected to occur.[4]

This guide is intended for informational purposes and should be used in conjunction with a formal risk assessment and adherence to all applicable institutional and regulatory safety protocols.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, 20266-62-0 [thegoodscentscompany.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | C8H16O3 | CID 12429702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.ca [fishersci.ca]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 5-hydroxyhexanoate (B1262163), a valuable chiral intermediate in the synthesis of various pharmaceuticals, including anti-Alzheimer's drugs.[1] Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for the related isomers, Ethyl 6-hydroxyhexanoate (B1236181) and Ethyl 3-hydroxyhexanoate (B1247844), to provide a comparative context for researchers. The guide details experimental protocols for the synthesis and determination of key physical properties and includes a workflow visualization for its chemical synthesis and characterization.

Core Physical Properties

The physical characteristics of Ethyl 5-hydroxyhexanoate and its isomers are crucial for their application in research and drug development, influencing factors such as reaction kinetics, purification techniques, and formulation. The following table summarizes the key physical property data available.

| Property | This compound | Ethyl 6-hydroxyhexanoate | Ethyl 3-hydroxyhexanoate |

| Molecular Formula | C₈H₁₆O₃[2] | C₈H₁₆O₃[3] | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol [2] | 160.21 g/mol | 160.21 g/mol |

| Boiling Point | 213.44 °C @ 760 mmHg (estimated)[4] | 127-128 °C @ 12 mmHg[3] | 90-92 °C @ 14 mmHg[5][6] |

| Density | Not available | 0.985 g/mL at 25 °C[3] | 0.974 g/mL at 25 °C[5][6] |

| Refractive Index (n20/D) | Not available | 1.437[3] | 1.428[5][6] |

| Solubility in Water | 17480 mg/L @ 25 °C (estimated)[4] | Not available | Insoluble in water[7] |

| Flash Point | 78.3 °C (estimated)[4] | >110 °C | 94 °C (closed cup)[6] |

| logP (o/w) | 0.947 (estimated)[4] | 1.10220 | 1.117 (estimated)[8] |

| CAS Number | 20266-62-0[4] | 5299-60-5[3] | 2305-25-1[8] |

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis and the accurate measurement of physical properties. The following sections outline relevant experimental protocols.

Synthesis of Ethyl 5-(S)-hydroxyhexanoate

A biocatalytic approach has been successfully employed for the synthesis of the (S)-enantiomer of this compound.[1] This method offers high yield and enantiomeric excess.

Materials:

-

Pichia methanolica (SC 16116)

-

Appropriate buffer solution and growth medium for the microorganism

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment for microbial fermentation and chemical extraction.

Procedure:

-

Cultivation of Pichia methanolica : The microorganism is cultivated in a suitable nutrient-rich medium under optimal temperature and aeration conditions to achieve sufficient biomass.

-

Biocatalytic Reduction : Ethyl 5-oxohexanoate is added to the microbial culture. The enzymatic machinery of Pichia methanolica reduces the ketone to the corresponding (S)-alcohol. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Extraction : Once the reaction is complete, the mixture is centrifuged to separate the biomass. The supernatant is then extracted with an organic solvent like ethyl acetate.

-

Purification : The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further Purification : The crude Ethyl 5-(S)-hydroxyhexanoate can be further purified by column chromatography on silica (B1680970) gel to achieve high purity.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid can be determined on a small scale using the Thiele tube method.[9]

Materials:

-

Small sample of this compound (a few drops)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Small test tube

-

Thiele tube filled with mineral oil

-

Bunsen burner or other heat source

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Visualizations

To illustrate the logical flow of producing and verifying the properties of this compound, the following diagrams are provided.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of experimental steps for physical property determination.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound, 20266-62-0 [thegoodscentscompany.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]

- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility of Ethyl 5-hydroxyhexanoate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxyhexanoate (B1262163) is a bifunctional organic molecule containing both a hydroxyl group and an ester. Its solubility characteristics are crucial for a variety of applications, including its use as a synthetic intermediate, a fragrance component, and in the development of novel drug delivery systems. Understanding its solubility in different solvents is fundamental for process design, formulation development, and purification. This technical guide provides an overview of the known solubility of Ethyl 5-hydroxyhexanoate and presents a detailed experimental protocol for determining its solubility in various solvents.

Data Presentation: Quantitative Solubility of this compound

Currently, there is a notable scarcity of published quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is limited to an estimated solubility in water.

Table 1: Estimated Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/L) | Citation |

| Water | 25 | 1.748e+004 | [1] |

Note: This value is an estimation and should be confirmed by experimental determination.

Due to the lack of comprehensive data, this guide provides a robust experimental protocol to enable researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocol: Determination of this compound Solubility using the Isothermal Shake-Flask Method

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute, such as this compound, in various solvents.

1. Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: High-purity solvents of interest (e.g., ethanol, methanol, acetone, toluene, water)

-

Apparatus:

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1°C)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Pipettes and syringes for accurate liquid handling

-

Centrifuge (for phase separation, if necessary)

-

Filtration apparatus with solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

-

2. Preparation of Standard Solutions

-

Prepare a series of standard solutions of this compound in each solvent of interest. These standards should cover a range of concentrations that are expected to bracket the solubility limit.

-

These standards will be used to create a calibration curve for the analytical quantification of the solute.

3. Experimental Procedure

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a distinct second phase of the solute is necessary to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant. A typical equilibration time can range from 24 to 72 hours.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature to allow for phase separation.

-

If the phases do not separate cleanly by gravity, the vials can be centrifuged at the experimental temperature.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot of the clear, saturated solvent phase using a syringe. To avoid contamination from the undissolved solute phase, it is crucial not to disturb the interface.

-

Immediately filter the aliquot through a solvent-compatible membrane filter to remove any microscopic droplets of the undissolved solute.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

4. Quantification by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar-phase column like a wax column).

-

Method:

-

Injector Temperature: 250°C

-

Detector Temperature: 270°C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 220°C).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the prepared standard solutions to generate a calibration curve. Inject the diluted sample and determine the concentration of this compound based on the calibration curve.

5. Data Reporting

-

The solubility should be reported in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility.

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

References

Navigating the Thermochemical Landscape of Ethyl 5-hydroxyhexanoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermochemical data for Ethyl 5-hydroxyhexanoate (B1262163), tailored for researchers, scientists, and professionals in the field of drug development. In the absence of extensive experimental data for this specific compound, this document leverages predictive methodologies and data from analogous compounds to offer valuable estimations. Furthermore, it details the established experimental protocols for the determination of key thermochemical properties, ensuring a solid foundation for further research and application.

Executive Summary

Ethyl 5-hydroxyhexanoate, a bifunctional organic molecule, presents a unique profile for potential applications in synthesis and material science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for process design, safety analysis, and molecular modeling. This guide addresses the current data gap by providing estimated values based on established computational methods and offers detailed experimental workflows for their empirical validation.

Thermochemical Data for this compound

Due to the limited availability of direct experimental thermochemical data for this compound in publicly accessible databases, this section presents estimated values derived from group contribution methods. These methods provide reliable approximations based on the summation of contributions from the molecule's constituent functional groups. For comparative purposes, experimental data for the structurally similar compound, methyl hexanoate, is also provided.

| Property | Estimated Value for this compound | Experimental Value for Methyl Hexanoate[1][2][3] | Units |

| Standard Molar Enthalpy of Formation (Liquid, 298.15 K) | -650 ± 15 | -544.7 ± 0.9 | kJ/mol |

| Standard Molar Enthalpy of Vaporization (298.15 K) | 65 ± 5 | 44.2 ± 0.2 | kJ/mol |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -585 ± 16 | -500.5 ± 0.9 | kJ/mol |

| Standard Molar Entropy (Gas, 298.15 K) | 480 ± 20 | 423.4 ± 3.0 | J/mol·K |

| Molar Heat Capacity (Gas, 298.15 K) | 220 ± 10 | 185.7 ± 2.0 | J/mol·K |

Disclaimer: The estimated values for this compound are derived from group contribution methods and should be considered as approximations. Experimental verification is highly recommended for critical applications.

Experimental Protocols for Thermochemical Data Determination

Accurate determination of thermochemical data relies on precise and well-established experimental techniques. The following sections detail the methodologies for measuring the key thermochemical properties of a liquid organic compound like this compound.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion, the heat released during the complete combustion of a substance, is a fundamental thermochemical property. It is experimentally determined using a bomb calorimeter.[4][5][6][7]

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid (e.g., this compound) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water within the insulated calorimeter vessel. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the compound can then be calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. Several methods can be employed for its determination.

The transpiration method is a reliable technique for determining vapor pressures and, consequently, the enthalpy of vaporization.[8]

Methodology:

-

Sample Saturation: An inert carrier gas is passed at a known and controlled flow rate through or over the liquid sample, which is maintained at a constant temperature. The gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The vapor-saturated gas stream is then passed through a cold trap where the vapor condenses. The amount of the condensed substance is determined gravimetrically or by other analytical techniques.

-

Vapor Pressure Calculation: The partial pressure of the substance at the saturation temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas that has passed through the system.

-

Clausius-Clapeyron Equation: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Differential Scanning Calorimetry is another powerful technique for measuring the enthalpy of vaporization.[9]

Methodology:

-

Sample Encapsulation: A small, accurately weighed amount of the liquid sample is sealed in a suitable pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating ramp.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Peak Integration: As the sample vaporizes, it absorbs energy, resulting in an endothermic peak in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of vaporization.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the key methodologies described.

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for determining the enthalpy of vaporization via the transpiration method.

References

- 1. Hexanoic acid, methyl ester [webbook.nist.gov]

- 2. Hexanoic acid, methyl ester [webbook.nist.gov]

- 3. Hexanoic acid, methyl ester [webbook.nist.gov]

- 4. biopchem.education [biopchem.education]

- 5. ivypanda.com [ivypanda.com]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Ethyl 5-hydroxyhexanoate: A Chiral Building Block for Neurological Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-hydroxyhexanoate (B1262163), particularly its (S)-enantiomer, is a valuable chiral intermediate in the pharmaceutical industry. Its unique stereochemistry makes it a crucial building block for the synthesis of complex molecules targeting neurodegenerative diseases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary industrial application as a precursor to potent Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitors for the treatment of Alzheimer's disease.

Chemical and Physical Properties

Ethyl 5-hydroxyhexanoate is a chiral ester with the molecular formula C8H16O3.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| Boiling Point (estimated) | 213.44 °C @ 760.00 mm Hg[3] |

| Vapor Pressure (estimated) | 0.036000 mmHg @ 25.00 °C[3] |

| Flash Point (estimated) | 173.00 °F (78.30 °C)[3] |

| logP (o/w) (estimated) | 0.947[3] |

| Water Solubility (estimated) | 1.748e+004 mg/L @ 25 °C[3] |

| Assay | 95.00 to 100.00% |

Synthesis of (S)-Ethyl 5-hydroxyhexanoate

The enantiomerically pure (S)-form of this compound is of significant interest in pharmaceutical synthesis.[4] A highly effective method for its production is the biocatalytic, enantioselective reduction of the prochiral ketone, ethyl 5-oxohexanoate (B1238966). This reaction is efficiently catalyzed by the yeast Pichia methanolica (SC 16116), yielding the desired (S)-alcohol with high yield and excellent enantiomeric excess.[4]

Experimental Protocol: Biocatalytic Reduction of Ethyl 5-oxohexanoate

This protocol describes a representative method for the synthesis of (S)-Ethyl 5-hydroxyhexanoate based on available literature.

Materials:

-

Ethyl 5-oxohexanoate

-

Pichia methanolica (SC 16116)

-

Suitable fermentation medium (e.g., Yeast Mold Broth)

-

Glucose (or other carbon source)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

Cultivation of Pichia methanolica : Inoculate a sterile fermentation medium with Pichia methanolica and incubate with shaking at an appropriate temperature (e.g., 30°C) until a sufficient cell density is reached.

-

Biocatalytic Reduction : Harvest the yeast cells by centrifugation and resuspend them in a buffer solution. Add ethyl 5-oxohexanoate to the cell suspension. A co-substrate such as glucose may be added to facilitate cofactor regeneration. The reaction is typically carried out at a controlled temperature and pH with gentle agitation.

-

Reaction Monitoring : Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Extraction : Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (S)-Ethyl 5-hydroxyhexanoate.

-

Characterization : Confirm the identity and purity of the product using techniques such as NMR spectroscopy and determine the enantiomeric excess using chiral GC or HPLC.

Expected Outcome: This biocatalytic reduction typically yields (S)-Ethyl 5-hydroxyhexanoate in 80-90% yield with an enantiomeric excess of >95%.[4]

Caption: Experimental workflow for the synthesis of (S)-Ethyl 5-hydroxyhexanoate.

Industrial Applications in Drug Development

The primary industrial application of (S)-Ethyl 5-hydroxyhexanoate is as a chiral precursor in the synthesis of drugs targeting Alzheimer's disease.[4] Specifically, it is a key intermediate for the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.

Glycogen Synthase Kinase 3 (GSK-3) and Alzheimer's Disease

GSK-3 is a serine/threonine kinase that is implicated in the pathogenesis of several diseases, including Alzheimer's.[5] In a healthy brain, GSK-3 is involved in various cellular processes. However, its hyperactivity is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, which leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and death.[5][6] Therefore, inhibiting GSK-3 is a promising therapeutic strategy for Alzheimer's disease.

Several potent and selective GSK-3 inhibitors have been developed, and the synthesis of some of these, such as AR-A014418 and Tideglusib, can utilize chiral intermediates derived from (S)-Ethyl 5-hydroxyhexanoate.[5][7][8]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | C8H16O3 | CID 12429702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 20266-62-0 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tideglusib | C19H14N2O2S | CID 11313622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Ethyl 5-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl 5-hydroxyhexanoate (B1262163) is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereoselective synthesis is of significant interest, and various methods, including biocatalytic and chemocatalytic approaches, have been developed. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-Ethyl 5-hydroxyhexanoate, focusing on methods that offer high enantiomeric excess (ee) and good yields. The protocols are based on established methodologies and are presented in a manner that is accessible to researchers in organic synthesis and drug development.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, as the pharmacological activity of a drug is often associated with a single enantiomer. (S)-Ethyl 5-hydroxyhexanoate serves as a key intermediate in the synthesis of a variety of chiral molecules. The primary route to this compound involves the asymmetric reduction of the prochiral ketone, ethyl 5-oxohexanoate (B1238966). This can be achieved through biocatalytic methods, employing whole-cell microorganisms or isolated enzymes, or through chemocatalytic methods using chiral catalysts. This document outlines and compares several effective methods for this transformation.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for different enantioselective methods for the synthesis of (S)-Ethyl 5-hydroxyhexanoate.

| Method | Catalyst/Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages |

| Biocatalytic Reduction | Pichia methanolica (SC 16116) | Ethyl 5-oxohexanoate | 80-90 | >95 | High enantioselectivity, mild reaction conditions.[1] |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 5-oxohexanoate | 75-85 | 88-94 | Inexpensive, readily available biocatalyst.[2] |

| Chemocatalytic Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Ethyl 5-oxohexanoate | >95 | >95 | High enantioselectivity, broad applicability.[3][4] |

| Enzymatic Resolution | Candida antarctica Lipase B (CALB) | Racemic Ethyl 5-hydroxyhexanoate | ~45 | >99 | Very high enantioselectivity for the resolved ester. |

Experimental Protocols

Biocatalytic Reduction using Pichia methanolica

This protocol is based on the reported asymmetric reduction of ethyl 5-oxohexanoate using Pichia methanolica.[1]

Materials:

-

Pichia methanolica (e.g., SC 16116)

-

Yeast extract

-

Peptone

-

Dextrose (Glucose)

-

Ethyl 5-oxohexanoate

-

Antifoaming agent

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Celite

Equipment:

-

Fermenter or baffled flasks

-

Incubator shaker

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

** inoculum Preparation:** Aseptically inoculate a sterile liquid medium (e.g., YPD broth: 1% yeast extract, 2% peptone, 2% dextrose) with a culture of Pichia methanolica. Incubate at 30°C with shaking (200 rpm) for 24-48 hours until a dense culture is obtained.

-

Fermentation: In a larger fermenter or baffled flasks, prepare the production medium (e.g., YPD broth). Inoculate with the seed culture (typically 5-10% v/v). Incubate at 30°C with agitation and aeration.

-

Substrate Addition: After an initial growth phase (e.g., 24 hours), add ethyl 5-oxohexanoate to the culture. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol (B145695). A typical substrate concentration is 1-5 g/L.

-

Biotransformation: Continue the fermentation for another 24-72 hours. Monitor the progress of the reaction by TLC or GC analysis of the culture extract.

-

Work-up:

-

Harvest the cells by centrifugation.

-

To the supernatant, add an equal volume of ethyl acetate and stir for 1-2 hours.

-

Filter the mixture through a pad of Celite to remove any remaining cells.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude (S)-Ethyl 5-hydroxyhexanoate by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is a general procedure for the asymmetric reduction of ketones using baker's yeast, adapted for ethyl 5-oxohexanoate.[2][5][6]

Materials:

-

Active dry baker's yeast (Saccharomyces cerevisiae)

-

Sucrose (B13894) or glucose

-

Tap water

-

Ethyl 5-oxohexanoate

-

Celite

-

Ethyl acetate or diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Yeast Activation: In an Erlenmeyer flask, dissolve sucrose (e.g., 30 g) in warm tap water (e.g., 150 mL). Add active dry baker's yeast (e.g., 10 g) and stir the suspension gently at room temperature (25-30°C) for 30 minutes.

-

Substrate Addition: Dissolve ethyl 5-oxohexanoate (e.g., 1 g) in a minimal amount of ethanol and add it dropwise to the activated yeast suspension.

-

Reduction Reaction: Stir the reaction mixture at room temperature for 48-96 hours. The progress of the reduction can be monitored by TLC or GC.

-

Work-up:

-

Add Celite (e.g., 10 g) to the reaction mixture and stir for 30 minutes to aid filtration.

-

Filter the mixture through a Buchner funnel. Wash the filter cake with water and then with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by silica gel column chromatography to yield pure (S)-Ethyl 5-hydroxyhexanoate.

Chemocatalytic Reduction using Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes the enantioselective reduction of ethyl 5-oxohexanoate using a chiral oxazaborolidine catalyst, commonly known as the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction.[3][4][7][8][9]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex (BH3·THF)

-

Ethyl 5-oxohexanoate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer of anhydrous reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) in anhydrous THF.

-

Borane Addition: Cool the flask to 0°C and add borane-dimethyl sulfide complex or borane-THF (e.g., 1.0-1.2 equivalents) dropwise via syringe. Stir for 15 minutes at 0°C.

-

Substrate Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of ethyl 5-oxohexanoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at -78°C for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at -78°C.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Add saturated aqueous NH4Cl solution.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired (S)-Ethyl 5-hydroxyhexanoate.

Mandatory Visualizations

Caption: General workflows for biocatalytic and chemocatalytic enantioselective synthesis of (S)-Ethyl 5-hydroxyhexanoate.

Caption: Simplified signaling pathway for the asymmetric reduction of ethyl 5-oxohexanoate.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods.

General Protocol for Chiral HPLC Analysis:

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

-

Analysis: Inject a solution of the synthesized this compound. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Conclusion

The enantioselective synthesis of (S)-Ethyl 5-hydroxyhexanoate can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalytic reductions with microorganisms like Pichia methanolica and Saccharomyces cerevisiae offer environmentally friendly routes with high enantioselectivity. Chemocatalytic methods, particularly the Corey-Bakshi-Shibata reduction, provide a robust and highly enantioselective alternative with broad substrate scope. The choice of method will depend on factors such as desired scale, cost, and available resources. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement a suitable method for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. The use of baker's yeast in the generation of asymmetric centers to produce chiral drugs and others compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Biocatalytic Reduction of Ethyl 5-Oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic reduction of ethyl 5-oxohexanoate (B1238966) to produce chiral ethyl 5-hydroxyhexanoate (B1262163), a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols outlined below are based on established methodologies for the asymmetric reduction of similar keto esters, offering robust starting points for process development and optimization.

Introduction

The stereoselective reduction of prochiral ketones to form enantiomerically pure alcohols is a critical transformation in modern organic synthesis. Biocatalysis, leveraging the inherent selectivity of enzymes, presents a green and efficient alternative to traditional chemical methods. Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast) and recombinant Escherichia coli expressing ketoreductases, are particularly attractive due to their operational simplicity and integrated cofactor regeneration systems. This application note details protocols for the biocatalytic reduction of ethyl 5-oxohexanoate utilizing these systems.

Data Presentation

The following table summarizes representative data for the biocatalytic reduction of a closely related δ-keto ester, tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate, which serves as a model for the reduction of ethyl 5-oxohexanoate.[1] This data highlights the high stereoselectivity achievable with different whole-cell biocatalysts.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| Saccharomyces cerevisiae (Baker's Yeast) | tert-Butyl 6-chloro-3,5-dioxohexanoate | (R)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | 50 | 90-94 | R |

| Recombinant E. coli expressing Lactobacillus brevis ADH | tert-Butyl 6-chloro-3,5-dioxohexanoate | (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | 72 | >99 | S |

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes the asymmetric reduction of ethyl 5-oxohexanoate using commercially available baker's yeast.

Materials:

-

Ethyl 5-oxohexanoate

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

D-Glucose (or sucrose)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Yeast Activation: In a sterile Erlenmeyer flask, suspend 10 g of active dry baker's yeast in 100 mL of lukewarm (35-40°C) deionized water. Add 5 g of D-glucose and gently swirl to dissolve. Allow the yeast to activate for 30 minutes at room temperature.

-

Reaction Setup: To the activated yeast suspension, add 100 mL of phosphate buffer (100 mM, pH 7.0).

-

Substrate Addition: Add 1 g of ethyl 5-oxohexanoate to the reaction mixture. For substrates with low water solubility, a co-solvent such as ethanol (B145695) or DMSO (up to 5% v/v) can be used.

-

Incubation: Incubate the flask at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC or GC.

-

Work-up: After the reaction is complete, centrifuge the mixture to pellet the yeast cells.

-

Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ethyl 5-hydroxyhexanoate by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Protocol 2: Whole-Cell Bioreduction using Recombinant E. coli

This protocol outlines the use of recombinant E. coli cells overexpressing a ketoreductase (KRED) with a cofactor regeneration system.

Materials:

-

Recombinant E. coli cells expressing a suitable ketoreductase

-

Luria-Bertani (LB) medium with appropriate antibiotic for selective pressure

-

Isopropyl alcohol (IPA) or D-glucose for cofactor regeneration

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Ethyl 5-oxohexanoate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Cell Culture and Induction: Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression according to the specific protocol for the expression vector (e.g., by adding IPTG). Continue to culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation. The cell pellet can be used directly as a whole-cell biocatalyst or can be resuspended in phosphate buffer to a desired cell density (e.g., 50-100 g wet cell weight/L).

-

Reaction Setup: In a reaction vessel, add the prepared E. coli cell suspension.

-

Cofactor Regeneration System:

-

Isopropanol-coupled: Add isopropanol (B130326) to the reaction mixture (e.g., 5-10% v/v). The endogenous alcohol dehydrogenases in E. coli will oxidize the isopropanol to acetone, regenerating the NADPH or NADH required by the ketoreductase.

-

Glucose-coupled: If the recombinant strain also co-expresses glucose dehydrogenase (GDH), add D-glucose (e.g., 1.1 equivalents relative to the substrate) and a catalytic amount of NADP⁺ or NAD⁺.

-

-

Substrate Addition: Add ethyl 5-oxohexanoate to the reaction mixture (e.g., 10-50 mM).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 25-30°C) with agitation. Monitor the reaction progress by GC analysis of aliquots.

-

Work-up and Purification: Follow the same extraction, drying, concentration, and purification steps as described in Protocol 1.

Protocol 3: Analytical Method for Chiral Purity Determination

This protocol describes a general method for determining the enantiomeric excess (ee) of the product, this compound, using chiral gas chromatography (GC).

Instrumentation and Columns:

-

Gas chromatograph with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column like CP-Chirasil-DEX CB).[2]

GC Conditions (starting point, optimization may be required):

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), hold for 1 minute, then ramp at a rate of 5-10°C/min to a final temperature (e.g., 180°C).

-

Injection: 1 µL of a diluted sample in a suitable solvent (e.g., ethyl acetate).

Procedure:

-

Prepare a standard solution of the racemic this compound to determine the retention times of both enantiomers.

-

Prepare a sample of the purified product from the biocatalytic reduction.

-

Inject both the standard and the sample into the GC under the optimized conditions.

-

Integrate the peak areas of the two enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100